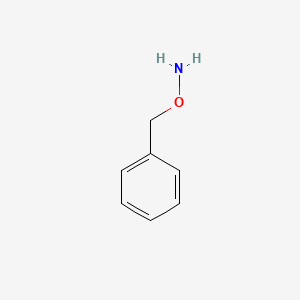

O-Benzylhydroxylamine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

O-benzylhydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO/c8-9-6-7-4-2-1-3-5-7/h1-5H,6,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYEOALKITRFCJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CON | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

2687-43-6 (hydrochloride) | |

| Record name | Benzyloxyamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000622333 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID8073213 | |

| Record name | Hydroxylamine, O-(phenylmethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8073213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless to pale yellow liquid; [MSDSonline] | |

| Record name | Benzyloxyamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8002 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

622-33-3 | |

| Record name | O-Benzylhydroxylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=622-33-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzyloxyamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000622333 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hydroxylamine, O-(phenylmethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8073213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to O-Benzylhydroxylamine: Properties, Synthesis, and Applications in Research and Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

O-Benzylhydroxylamine, a versatile organic compound, serves as a crucial building block and reagent in numerous applications spanning synthetic chemistry, drug discovery, and analytical sciences. Its unique chemical properties, particularly the presence of a reactive hydroxylamine (B1172632) functional group protected by a benzyl (B1604629) group, make it an invaluable tool for researchers. This technical guide provides a comprehensive overview of this compound, including its fundamental properties, detailed experimental protocols for its synthesis and key applications, and its role in burgeoning areas of biomedical research.

Core Properties of this compound

This compound is commercially available as a free base (a colorless to pale yellow liquid) and as a more stable hydrochloride salt.[1] The fundamental physicochemical properties are summarized in the table below for easy reference.

| Property | This compound | This compound Hydrochloride |

| CAS Number | 622-33-3 | 2687-43-6 |

| Molecular Formula | C₇H₉NO | C₇H₉NO • HCl |

| Molecular Weight | 123.15 g/mol [2][3][4] | 159.61 g/mol [5] |

| Appearance | Colorless to pale yellow liquid[2] | White flakes[1] |

| Boiling Point | 118 - 119 °C[1] | Not applicable |

| Melting Point | Not applicable | 234 - 238 °C (sublimes)[1] |

| Density | 1.058 g/cm³[1] | Not applicable |

| Solubility | Insoluble in ether, slightly soluble in alcohol[1] | Soluble in water and pyridine[1] |

Synthesis of this compound Hydrochloride

A common and scalable method for the synthesis of this compound hydrochloride involves the reaction of benzyl chloride with hydroxylamine. A continuous flow process offers enhanced safety and efficiency for this synthesis.

Experimental Protocol: Continuous Synthesis of this compound Hydrochloride

This protocol is adapted from a process improvement study for continuous synthesis.

Materials:

-

Benzyl chloride

-

Methanol

-

Hydroxylamine hydrochloride

-

Sodium hydroxide

-

10% Hydrochloric acid

-

Ethyl acetate (B1210297)

-

Anhydrous sodium sulfate (B86663)

-

Activated carbon

-

Continuous-flow reactor system with two inlet pumps and a heated reaction coil

-

Standard laboratory glassware for extraction and crystallization

Procedure:

-

Reagent Preparation:

-

Solution A (Benzyl Chloride): Dissolve 63 g of benzyl chloride in methanol to a final volume of 1000 mL to achieve a 0.5 mol/L solution.

-

Solution B (Hydroxylamine): In a beaker, combine 800 mL of methanol and 200 mL of water. While stirring in an ice water bath, add 139 g of hydroxylamine hydrochloride, followed by the slow addition of 80 g of sodium hydroxide.

-

-

Continuous Flow Reaction:

-

Set the continuous-flow reactor temperature to 60°C and the system pressure to 8.0 bar.

-

Pump Solution A and Solution B into the reactor at a flow rate that achieves the desired residence time for the reaction to complete.

-

-

Work-up and Extraction:

-

Cool the reaction mixture to room temperature as it exits the reactor.

-

Adjust the pH of the solution to 4-5 using a 10% hydrochloric acid solution.

-

Remove the methanol by distillation under reduced pressure.

-

To the resulting solid, add 200 mL of water and perform a liquid-liquid extraction three times with 200 mL of ethyl acetate for each extraction.

-

Combine the organic phases.

-

-

Purification:

-

Dry the combined organic phase over anhydrous sodium sulfate and then filter.

-

Concentrate the dried organic phase to obtain the crude product.

-

Transfer the crude product to a flask and add ethyl acetate at a ratio of 1 g of crude product to 8 mL of solvent.

-

Heat the mixture to reflux at 70°C.

-

Add a small amount of activated carbon for decolorization and filter the hot solution.

-

Slowly cool the filtrate to a temperature between 0°C and -5°C to induce crystallization.

-

Isolate the crystals by filtration and dry them in an oven at 45°C to yield pure this compound hydrochloride.

-

Applications in Research and Drug Development

Derivatization Agent for Carboxylic Acid Analysis by LC-MS

This compound is a valuable derivatizing agent for the analysis of carboxylic acids by liquid chromatography-mass spectrometry (LC-MS). The derivatization enhances the chromatographic retention and ionization efficiency of these compounds, enabling sensitive and reliable quantification in complex biological matrices.

References

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. CN102531950A - Method for preparing this compound hydrochloride - Google Patents [patents.google.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. CN104529814A - Method for synthesizing N-benzylhydroxylamine hydrochloride - Google Patents [patents.google.com]

Solubility of O-Benzylhydroxylamine in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of O-Benzylhydroxylamine and its hydrochloride salt in various organic solvents. The information is critical for professionals in drug development, chemical synthesis, and research, where this compound is utilized as a key building block and derivatizing agent. This document compiles available quantitative and qualitative solubility data, outlines detailed experimental protocols for solubility determination, and presents a visual workflow for these procedures.

Core Principles of this compound Solubility

The solubility of this compound is governed by its molecular structure, which features both a polar hydroxylamine (B1172632) moiety (-ONH₂) capable of hydrogen bonding and a nonpolar benzyl (B1604629) group. This amphiphilic nature dictates its solubility profile, which is summarized by the "like dissolves like" principle. Consequently, this compound exhibits solubility in polar solvents. The solubility of its hydrochloride salt is further influenced by the ionic character imparted by the salt formation.

Quantitative Solubility Data

The following tables summarize the available quantitative and qualitative solubility data for this compound and its hydrochloride salt in common organic solvents.

Table 1: Solubility of this compound (Free Base)

| Solvent | CAS Number | Solubility | Temperature (°C) | Notes |

| Water | 7732-18-5 | 47 g/L[1] | Not Specified | - |

| Water | 7732-18-5 | 6.5 g/L[2] | 25 | Calculated value |

| Dimethylsulfoxide (DMSO) | 67-68-5 | Soluble | Not Specified | Qualitative data |

| Methanol | 67-56-1 | Soluble[3] | Not Specified | Qualitative data |

| Alcohols | N/A | Soluble | Not Specified | General qualitative data |

Note: A discrepancy exists in the reported water solubility values.

Table 2: Solubility of this compound Hydrochloride

| Solvent | CAS Number | Solubility | Temperature (°C) | Notes |

| Dimethylsulfoxide (DMSO) | 67-68-5 | ~10 mg/mL[4][5] | Not Specified | - |

| Dimethylformamide (DMF) | 68-12-2 | ~5 mg/mL[4][5] | Not Specified | - |

| Phosphate-Buffered Saline (PBS), pH 7.2 | N/A | ~1 mg/mL[4][5] | Not Specified | - |

| Water | 7732-18-5 | Soluble[6] | Not Specified | Qualitative data |

| Pyridine | 110-86-1 | Soluble[6] | Not Specified | Qualitative data |

| Alcohol | N/A | Slightly Soluble[6] | Not Specified | General qualitative data |

| Ether | 60-29-7 | Insoluble[6] | Not Specified | Qualitative data |

| Methanol | 67-56-1 | Soluble[7][8] | Not Specified | Qualitative data |

Experimental Protocols for Solubility Determination

The following are generalized yet detailed methodologies for determining the solubility of this compound, adapted from standard laboratory procedures for organic compounds.

Method 1: Shake-Flask Method (for Thermodynamic Equilibrium Solubility)

This method is considered the gold standard for determining the equilibrium solubility of a compound.

Materials:

-

This compound (or its hydrochloride salt) of high purity

-

Analytical grade organic solvents

-

Temperature-controlled orbital shaker or water bath

-

Calibrated analytical balance (± 0.001 g)

-

Glass vials with PTFE-lined screw caps

-

Calibrated pipettes

-

Syringe filters (chemically compatible with the solvent)

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system for quantification

Procedure:

-

Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of the selected solvent in a sealed glass vial.

-

Equilibration: Place the vial in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C). Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.

-

Phase Separation: Allow the vial to stand undisturbed at the constant temperature to allow the undissolved solid to settle.

-

Sampling: Carefully withdraw a known volume of the clear supernatant using a calibrated pipette. Immediately filter the sample using a syringe filter compatible with the solvent to remove any suspended particles.

-

Quantification: Dilute the filtered saturated solution with the same solvent to a concentration within the linear range of the analytical instrument. Analyze the sample using a pre-calibrated HPLC or GC method to determine the concentration of this compound.

-

Calculation: The solubility is calculated from the concentration of the saturated solution and is typically expressed in g/L or mg/mL.

Method 2: Gravimetric Method

This method provides a direct measurement of solubility based on mass.

Materials:

-

This compound (or its hydrochloride salt)

-

Organic solvents

-

Analytical balance

-

Vials with seals

-

Temperature-controlled environment

-

Filtration apparatus

-

Evaporating dish or pre-weighed flask

-

Oven or vacuum desiccator

Procedure:

-

Preparation of Saturated Solution: Prepare a saturated solution as described in the Shake-Flask Method (Steps 1-3).

-

Sampling: Carefully withdraw a known volume of the clear supernatant and filter it into a pre-weighed evaporating dish or flask.

-

Solvent Evaporation: Carefully evaporate the solvent under a gentle stream of nitrogen or in a rotary evaporator.

-

Drying: Dry the residue in an oven at a temperature below the boiling point of this compound or in a vacuum desiccator until a constant weight is achieved.

-

Weighing: Accurately weigh the dish or flask containing the dried residue.

-

Calculation: The solubility is calculated by dividing the mass of the residue by the volume of the aliquot taken.

Visualizing the Experimental Workflow

The following diagrams illustrate the logical flow of the experimental protocols for determining solubility.

Caption: Workflow for Determining the Solubility of this compound.

This guide serves as a foundational resource for understanding and utilizing the solubility properties of this compound in various scientific and developmental applications. For precise quantitative data in a specific solvent system not listed, it is recommended to perform experimental determination using the outlined protocols.

References

- 1. merckmillipore.com [merckmillipore.com]

- 2. CAS # 622-33-3, this compound, O-Benzyloxyamine, SNR 1635, alpha-(Aminooxy)toluene - chemBlink [ww.chemblink.com]

- 3. chembk.com [chembk.com]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. caymanchem.com [caymanchem.com]

- 6. researchgate.net [researchgate.net]

- 7. guidechem.com [guidechem.com]

- 8. This compound hydrochloride, 99% | Fisher Scientific [fishersci.ca]

O-Benzylhydroxylamine safety and handling precautions

An In-depth Technical Guide to the Safety and Handling of O-Benzylhydroxylamine

For researchers, scientists, and drug development professionals, a thorough understanding of the safety and handling precautions for all laboratory reagents is paramount. This guide provides a comprehensive overview of the safe handling of this compound, including its hydrochloride salt, with a focus on hazard identification, exposure controls, and emergency procedures.

Hazard Identification and Classification

This compound and its hydrochloride salt are hazardous chemicals that require careful handling. The hazards associated with the free base (CAS 622-33-3) are more severe than those of the hydrochloride salt (CAS 2687-43-6).

This compound (Free Base):

-

GHS Classification: Toxic if swallowed, Causes severe skin burns and eye damage, May cause respiratory irritation.[1][2]

This compound Hydrochloride:

-

GHS Classification: Causes skin irritation, May cause an allergic skin reaction, Causes serious eye damage.[3][4] There is also a risk of methemoglobin formation, which can lead to cyanosis (blue discoloration of the blood), headache, and cardiac dysrhythmia.[3]

Quantitative Toxicity Data

While extensive quantitative toxicity data for this compound is not available, the following has been reported for the hydrochloride salt. It is important to note that the chemical, physical, and toxicological properties have not been thoroughly investigated.[4][5]

| Parameter | Value | Species | Route | Reference |

| LD50 | 250 mg/kg | Mouse | Intraperitoneal | [6] |

No occupational exposure limits (PEL, TLV, etc.) have been established for this compound or its hydrochloride salt.[4]

Safe Handling and Storage Protocols

Adherence to strict experimental protocols is essential to minimize the risk of exposure and ensure a safe laboratory environment.

Engineering Controls

-

Ventilation: All work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[7]

-

Eye Wash and Safety Shower: A readily accessible and tested eyewash station and safety shower must be in close proximity to the workstation.[7]

Personal Protective Equipment (PPE)

-

Eye and Face Protection: Chemical safety goggles are mandatory. A face shield should be worn when there is a risk of splashing.[7]

-

Skin Protection:

-

Gloves: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected for integrity before each use and disposed of properly after handling the chemical.[5]

-

Protective Clothing: A lab coat or chemical-resistant apron should be worn. For larger quantities or increased risk of exposure, chemical-resistant coveralls may be necessary.[7]

-

-

Respiratory Protection: If working outside of a fume hood or if dusts or aerosols are generated, a NIOSH-approved respirator with an appropriate cartridge should be used.[5]

Handling Procedures

-

Avoid all personal contact, including inhalation of dust or vapors.[8]

-

Do not eat, drink, or smoke in areas where this compound is handled or stored.[8]

-

Wash hands thoroughly after handling the chemical, before breaks, and at the end of the workday.[7]

-

Avoid the formation of dust when handling the solid hydrochloride salt.[7]

Storage Conditions

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[7]

-

This compound hydrochloride is hygroscopic and sensitive to air and moisture; store under an inert gas.[3]

-

Keep away from incompatible materials such as strong oxidizing agents.[7]

-

The storage class for the solid hydrochloride salt is TRGS 510 Class 11: Combustible Solids.[3][4]

Emergency Procedures

Immediate and appropriate action is critical in the event of an emergency involving this compound.

First-Aid Measures

-

Inhalation: Move the victim to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[7]

-

Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek immediate medical attention, especially if skin irritation or a rash occurs.[7]

-

Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[7]

-

Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[7]

Accidental Release Measures

-

Personal Precautions: Evacuate the area and prevent unnecessary personnel from entering. Wear appropriate PPE as described in section 3.2. Avoid breathing dust or vapors.[7]

-

Containment and Cleaning: For solid spills, carefully sweep up the material and place it into a suitable, labeled container for disposal. Avoid generating dust. For liquid spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal.[7]

-

Environmental Precautions: Prevent the material from entering drains or waterways.[8]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[5]

-

Specific Hazards: Hazardous combustion products include carbon oxides (CO, CO2), nitrogen oxides (NOx), and hydrogen chloride gas (for the hydrochloride salt).[4][7]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[7]

Disposal Considerations

-

Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations.

-

Waste must be handled by a licensed professional waste disposal service.

-

Do not allow the chemical to enter drains or the environment.[8]

Logical Workflow for Safe Handling

The following diagram illustrates the logical workflow for the safe handling of this compound from procurement to disposal.

Caption: Logical workflow for the safe handling of this compound.

References

- 1. This compound | C7H9NO | CID 102313 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. merckmillipore.com [merckmillipore.com]

- 3. This compound | 622-33-3 | Benchchem [benchchem.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. msds.nipissingu.ca [msds.nipissingu.ca]

- 6. RTECS NUMBER-NC3040000-Chemical Toxicity Database [drugfuture.com]

- 7. fishersci.com [fishersci.com]

- 8. chemstock.ae [chemstock.ae]

The Discovery and Evolution of O-Benzylhydroxylamine Derivatives: A Technical Guide

Introduction

O-benzylhydroxylamine and its derivatives represent a class of organic compounds with significant utility in synthetic chemistry and drug discovery. The core structure, characterized by a benzyloxy group attached to a nitrogen atom (C₆H₅CH₂ONH₂), provides a versatile scaffold for the synthesis of a wide array of more complex molecules. Initially explored within the realm of classical organic synthesis, the applications of these compounds have expanded dramatically. They are now recognized as crucial intermediates in the preparation of pharmaceuticals, agrochemicals, and fine chemicals.[1] In medicinal chemistry, the this compound moiety is a key building block for creating oximes and hydroxamic acids, functionalities present in numerous biologically active agents.[2][3] Furthermore, these derivatives have emerged as potent modulators of biological pathways, most notably as inhibitors of the enzyme Indoleamine 2,3-dioxygenase-1 (IDO1), a critical target in cancer immunotherapy.[4] This guide provides an in-depth exploration of the discovery, history, synthesis, and applications of this compound derivatives, tailored for researchers and professionals in drug development.

Historical Context and the Evolution of Synthesis

The history of this compound is intrinsically linked to the broader development of hydroxylamine (B1172632) chemistry. Early synthetic methods were often multi-step processes with modest yields. For instance, Behrend and Leuchs reported a synthesis in 1890 involving the hydrolysis of acetone (B3395972) oxime O-benzyl ether, which resulted in a 50% yield in the final step.[1] Over the decades, the demand for more efficient and scalable synthetic routes has driven significant innovation.

Initially, the synthesis of this compound derivatives often involved the direct alkylation of hydroxylamine, a method complicated by the potential for N-alkylation and over-alkylation. To circumvent these issues, chemists developed methods using protected forms of hydroxylamine or alternative synthetic strategies. Key historical and modern synthetic approaches include:

-

The Ketoxime Method: This approach involves the O-benzylation of a ketoxime, followed by hydrolysis to release the desired this compound.

-

The Hydroxylamine-O-sulfonic Acid Method: This route utilizes the reaction of hydroxylamine-O-sulfonic acid with alcohols.[1]

-

The N-Acetylhydroxylamine Method: This method employs N-acetylhydroxylamine as a protected starting material for O-alkylation.[5]

-

One-Pot Synthesis via N-Hydroxyurethane: A more contemporary and efficient method involves the O-benzylation of N-hydroxyurethane, followed by basic N-deprotection, which offers good yields and high chemo- and regio-selectivity.[1]

-

Mitsunobu Reaction: For the synthesis of a broader range of O-alkylhydroxylamines, the Mitsunobu reaction with N-hydroxyphthalimide, followed by deprotection with hydrazine (B178648), has proven to be a versatile one-pot process.[4]

-

Continuous Flow Synthesis: To address safety concerns and improve scalability for industrial applications, a continuous flow process for the synthesis of N-benzylhydroxylamine hydrochloride has been developed, offering a safer and more cost-effective alternative to traditional batch methods.[6]

These advancements have made this compound and its derivatives more readily accessible, facilitating their widespread use in both academic and industrial research.[2]

Key Synthetic Methodologies and Experimental Protocols

The synthesis of this compound derivatives can be achieved through various methods, each with its own advantages. Below are detailed protocols for some of the most significant synthetic strategies.

Protocol 1: One-Pot Synthesis of Halo-Substituted O-Benzyl Hydroxylammonium Salts via N-Hydroxyurethane[1]

This method describes a one-pot preparation of halo-substituted O-benzyl hydroxylamine derivatives by O-benzylation of N-hydroxyurethane, followed by basic N-deprotection.

-

Preparation of Sodium Ethoxide Solution: Prepare a solution of sodium ethoxide by adding 0.97 g of sodium to 70 ml of absolute ethanol (B145695).

-

Addition of N-Hydroxyurethane: To the sodium ethoxide solution, add 4.46 g of N-hydroxyurethane and stir at room temperature.

-

O-Benzylation: Add the appropriate benzyl (B1604629) halide (43 mmol) at a rate that maintains the temperature below 30 °C. Stir the mixture for 8-10 hours at room temperature.

-

N-Deprotection: Add a solution of 3.46 g of NaOH in 70 ml of water to the mixture and heat under reflux for 2 hours.

-

Work-up and Isolation: Remove the ethanol by distillation. Extract the cooled residue with ether (3 x 100 ml). The hydrochloride salts of the target compounds can be crystallized from diethyl ether by the addition of ethanolic HCl.

Protocol 2: General Synthesis of O-Alkyl Hydroxylamines via Mitsunobu Reaction[4]

This protocol outlines a one-pot process involving the Mitsunobu reaction for the synthesis of O-alkylhydroxylamine derivatives from the corresponding alcohol.

-

Reaction Setup: To a solution of the alcohol (1 mmol) in freshly distilled THF (5 ml), add triphenylphosphine (B44618) (1.1 mmol) and N-hydroxyphthalimide (1.1 mmol).

-

Mitsunobu Reaction: Cool the solution to 0°C and add diisopropylazodicarboxylate (B7806520) (1.1 mmol) dropwise. Allow the solution to warm to room temperature over 3 hours. Monitor the reaction progress by TLC (1:1 heptanes:ethyl acetate).

-

Deprotection: Add hydrazine monohydrate (1.1 mmol) to the reaction mixture.

-

Purification: The resulting O-alkyl hydroxylamines are purified and isolated as their hydrochloride salts.

Protocol 3: Continuous Flow Synthesis of N-Benzylhydroxylamine Hydrochloride[6]

This protocol describes a continuous synthesis process designed for safety and scalability.

-

Reaction Stream Preparation: Prepare two separate streams. Stream A contains benzyl chloride in methanol (B129727), and Stream B contains an aqueous solution of hydroxylamine and sodium hydroxide.

-

Mixing and Reaction: The two streams are pumped into a T-mixer and then flow through a heated tubular reactor. The reaction is carried out under controlled temperature and residence time.

-

Post-Reaction Processing: The reaction mixture is cooled, and the pH is adjusted to 4-5 with 10% hydrochloric acid. The methanol is removed by reduced pressure distillation.

-

Extraction and Isolation: Water (200 mL) is added to the resulting solid, and the mixture is extracted three times with 200 mL of ethyl acetate. The combined organic phases are dried over anhydrous Na₂SO₄ and concentrated to yield N-benzylhydroxylamine hydrochloride.

Quantitative Data Summary

The following tables summarize key quantitative data from the literature regarding the synthesis and biological activity of this compound derivatives.

Table 1: Comparison of Yields for a One-Pot Synthesis of O-(halo-substituted benzyl) hydroxylammonium salts [1]

| Entry | Benzyl Halide Substituent | Product | Yield (%) |

| 1 | 2,4-dichlorobenzyl | 2a | 85 |

| 2 | 2,6-dichlorobenzyl | 2b | 82 |

| 3 | 3,4-dichlorobenzyl | 2c | 87 |

| 4 | 2-chlorobenzyl | 2d | 86 |

| 5 | 4-chlorobenzyl | 2e | 88 |

| 6 | 4-bromobenzyl | 2f | 84 |

| 7 | 4-fluorobenzyl | 2g | 78 |

| 8 | 2,3,4,5,6-pentafluorobenzyl | 2h | 80 |

Table 2: Structure-Activity Relationship of this compound Derivatives as IDO1 Inhibitors [4]

| Compound Number | R¹ (ortho) | R² (meta) | R³ (para) | IDO1 IC₅₀ (µM) |

| 1 | H | H | H | 0.8 ± 0.1 |

| 8 | H | I | H | 0.2 ± 0.0 |

| 9 | H | Br | H | 0.3 ± 0.0 |

| 10 | H | Cl | H | 0.2 ± 0.0 |

| 11 | H | CF₃ | H | 0.2 ± 0.0 |

| 12 | I | H | H | 0.4 ± 0.0 |

| 13 | Br | H | H | 0.4 ± 0.0 |

| 14 | Cl | H | H | 0.4 ± 0.1 |

| 15 | CF₃ | H | H | 0.5 ± 0.1 |

| 29 | OH | H | H | 11.2 ± 0.8 |

| 31 | H | H | OH | 10.4 ± 0.9 |

Applications in Drug Discovery and Development

This compound derivatives have found significant applications in medicinal chemistry, both as versatile synthetic intermediates and as biologically active molecules themselves.

Inhibition of Indoleamine 2,3-Dioxygenase-1 (IDO1)

A major breakthrough in the therapeutic application of this class of compounds was the discovery of this compound as a potent, sub-micromolar inhibitor of IDO1.[4] IDO1 is an enzyme that plays a crucial role in immune suppression by catalyzing the degradation of tryptophan, and its inhibition is a promising strategy for cancer immunotherapy. Structure-activity relationship (SAR) studies have revealed that the potency of this compound derivatives can be enhanced, particularly by the addition of halogen atoms to the meta position of the aromatic ring.[4] The simplicity of their structure and their potent cellular activity make these compounds attractive candidates for further development as anti-cancer agents.[4]

Synthetic Intermediates for Drug Synthesis

This compound hydrochloride is a key precursor in the synthesis of various pharmaceuticals. A notable example is its use in the production of an aminocyclopentanol intermediate for Ticagrelor, an antiplatelet medication used to prevent cardiovascular events.[6] The development of safe and cost-effective production methods for this compound is therefore of considerable commercial importance.[6]

Formation of Oximes and Hydroxamic Acids

The reaction of this compound with aldehydes and ketones to form O-benzyl oximes is a fundamental transformation in organic synthesis.[2][7] These oximes are stable intermediates that can be further converted into amines or amides.[2] Additionally, this compound is a key reagent for the synthesis of O-benzyl hydroxamates, which are protected precursors to hydroxamic acids.[2][3] The hydroxamic acid moiety is a well-known zinc-binding group and is a critical feature in the design of various enzyme inhibitors, such as histone deacetylase (HDAC) inhibitors used in cancer therapy.[2]

Bioisosteric Replacement

In drug design, the strategic replacement of one functional group with another that has similar physical or chemical properties—a practice known as bioisosteric replacement—is a common strategy to optimize drug-like properties.[8][9] The this compound moiety and its derivatives can serve as bioisosteres for other functional groups to improve parameters such as metabolic stability, potency, and selectivity.

Visualizations of Workflows and Pathways

To better illustrate the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.

Caption: A generalized workflow for the synthesis of this compound derivatives.

Caption: The signaling pathway of IDO1 and its inhibition by this compound derivatives.

Caption: Logical relationship of bioisosteric replacement using an this compound-derived moiety.

Conclusion

The journey of this compound derivatives from their early discovery to their current prominence in medicinal chemistry underscores their remarkable versatility. Continuous advancements in synthetic methodologies have not only improved their accessibility but have also broadened their applicability. As potent inhibitors of IDO1, they hold significant promise in the development of next-generation cancer immunotherapies. Their established role as key intermediates in the synthesis of complex molecules, including approved drugs, ensures their continued importance in the pharmaceutical industry. Future research will likely focus on further elucidating their therapeutic potential against a wider range of biological targets and on developing even more sustainable and efficient synthetic processes. For researchers and drug development professionals, a thorough understanding of the chemistry and biology of this compound derivatives is essential for leveraging their full potential in creating novel and effective medicines.

References

- 1. arabjchem.org [arabjchem.org]

- 2. This compound | 622-33-3 | Benchchem [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. O-Alkylhydroxylamines as Rationally-designed Mechanism-based Inhibitors of Indoleamine 2,3-Dioxygenase-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CN102531950A - Method for preparing this compound hydrochloride - Google Patents [patents.google.com]

- 6. mdpi.com [mdpi.com]

- 7. CAS 2687-43-6: this compound hydrochloride [cymitquimica.com]

- 8. drughunter.com [drughunter.com]

- 9. Bioisosteric Replacements [cambridgemedchemconsulting.com]

The Versatility of O-Benzylhydroxylamine: A Core Synthetic Intermediate for Drug Discovery and Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

O-Benzylhydroxylamine, and its more commonly handled hydrochloride salt, stands as a pivotal and versatile synthetic intermediate in the landscape of modern organic chemistry and drug development. Its unique bifunctional nature, possessing both a nucleophilic amino group and a readily cleavable O-benzyl protecting group, allows for its strategic incorporation into a diverse array of molecular scaffolds. This guide delves into the core utility of this compound, providing a technical overview of its primary applications in the synthesis of oximes, hydroxamic acids, and complex heterocyclic systems via 1,3-dipolar cycloadditions. Furthermore, it offers a compilation of quantitative data, detailed experimental protocols, and visual workflows to empower researchers in leveraging this essential building block for the advancement of their scientific endeavors.

Core Applications of this compound in Synthesis

This compound's reactivity is primarily centered around the nucleophilicity of its nitrogen atom, making it an excellent reagent for the formation of new carbon-nitrogen and nitrogen-acyl bonds. The benzyl (B1604629) group serves as a robust protecting group for the hydroxylamine's oxygen, which can be removed under standard hydrogenolysis conditions, unmasking a reactive hydroxyl group when desired.

Synthesis of O-Benzyl Oximes and Oxime Ethers

One of the most widespread applications of this compound is its reaction with aldehydes and ketones to form stable O-benzyl oximes.[1] This transformation is not only a reliable method for the derivatization and characterization of carbonyl compounds but also provides a gateway to further synthetic manipulations. The resulting oxime ethers are crucial intermediates in their own right, finding application in the synthesis of various nitrogen-containing heterocycles and as precursors to amines and amides.[1] The reaction proceeds readily under mild conditions and is broadly applicable to a wide range of carbonyl substrates, including those bearing sensitive functional groups.[2]

Synthesis of O-Benzyl Hydroxamic Acids

This compound is an indispensable reagent for the synthesis of O-benzyl hydroxamates, which are stable and protected precursors to hydroxamic acids.[1] Hydroxamic acids are a prominent class of compounds with significant biological activities, most notably as inhibitors of enzymes such as histone deacetylases (HDACs) and matrix metalloproteinases (MMPs).[1] The synthesis typically involves the acylation of this compound with a carboxylic acid or its activated derivative. A variety of standard peptide coupling reagents can be employed to facilitate this transformation, leading to high yields of the desired O-benzyl hydroxamates.[1]

Role in 1,3-Dipolar Cycloaddition Reactions

This compound serves as a precursor for the generation of N-benzyl nitrones, which are key 1,3-dipoles in cycloaddition reactions.[3] These nitrones readily react with various dipolarophiles, such as alkenes, to construct isoxazolidine (B1194047) frameworks.[3] This [3+2] cycloaddition is a powerful tool for the stereoselective synthesis of five-membered heterocyclic rings, which are prevalent motifs in numerous natural products and pharmaceutically active compounds.[3] The isoxazolidine products can be further elaborated, for instance, by reductive cleavage of the N-O bond to yield valuable amino alcohols.

Data Presentation: A Quantitative Overview

The efficiency of synthesizing and utilizing this compound is paramount for its practical application. The following tables summarize quantitative data from various reported methodologies.

Table 1: Synthesis of this compound Hydrochloride

| Method | Key Reagents | Scale | Reported Yield | Reference |

| Phase Transfer Catalysis | N-hydroxyphthalimide, Benzyl chloride | Large Scale | >65% | [4] |

| One-pot from N-hydroxyurethane | N-hydroxyurethane, Benzyl halides, NaOH | Lab Scale | >78% | [5] |

| Continuous Flow Synthesis | Benzyl chloride, Hydroxylamine | Industrial | 75% | [6] |

| From N-hydroxybenzamide | N-hydroxybenzamide, Benzyl bromide, HCl | Lab Scale | >76% | [7] |

| From Acetone Oxime | Acetone oxime, Benzyl chloride, Alkali metal hydroxide | Lab Scale | 82.4 - 85.9% | [8] |

Table 2: Synthesis of O-Benzyl Oxime Ethers from Various Carbonyl Compounds

| Carbonyl Compound | Reaction Conditions | Yield | Reference |

| Substituted Benzaldehydes | O-benzylhydroxylamines, various conditions | - | [2] |

| Cinnamaldehyde | K2CO3, THF, reflux, 50 min | 68.0% | [9] |

| Crotonaldehyde | K2CO3, THF, reflux, 50 min | 65.0% | [9] |

| Various Aldehydes & Ketones | Microwave irradiation | High | [10] |

Note: A comprehensive, directly comparative study of various carbonyl compounds under identical conditions was not available in the searched literature. Yields are highly dependent on the specific substrate and reaction conditions.

Table 3: Synthesis of O-Benzyl Hydroxamates

| Starting Material (Ester) | Base | Temperature | Yield | Reference |

| Unactivated Aliphatic & Aromatic Esters | LiHMDS | -78 °C | up to 95% | [11] |

| Activated Carboxylic Acids | CDI | - | Excellent | [12] |

Experimental Protocols

Protocol 1: One-Pot Synthesis of Halo-Substituted O-Benzyl Hydroxylammonium Salts

This procedure is adapted from the work of Emami et al.[5]

-

Preparation of Sodium Ethoxide Solution: In a round-bottom flask equipped with a magnetic stirrer, add absolute ethanol (B145695) (70 mL). Carefully add sodium metal (0.97 g) in small portions to the ethanol and stir until all the sodium has reacted.

-

Addition of N-Hydroxyurethane: To the freshly prepared sodium ethoxide solution, add N-hydroxyurethane (4.46 g) and stir at room temperature until dissolved.

-

O-Benzylation: To the stirred solution, add the appropriate benzyl halide (43 mmol) dropwise, ensuring the temperature does not exceed 30 °C. Continue stirring the mixture for 8-10 hours at room temperature.

-

Hydrolysis: Add a solution of NaOH (3.46 g) in water (70 mL) to the reaction mixture and heat under reflux for 2 hours.

-

Work-up and Isolation: After cooling, remove the ethanol by distillation under reduced pressure. Extract the cooled aqueous residue with diethyl ether (3 x 100 mL). Dry the combined ethereal extracts over anhydrous Na2SO4, filter, and concentrate to a volume of approximately 100 mL.

-

Salt Formation: Carefully add 5N ethanolic HCl (8.5 mL) to the ethereal solution. The white precipitate of the O-benzyl hydroxylammonium salt will form.

-

Purification: Collect the precipitate by filtration and wash with cold diethyl ether to yield the pure product.

Protocol 2: General Synthesis of Oxime Ethers

This protocol is a generalized procedure based on common laboratory practices.[9]

-

Reaction Setup: In a round-bottom flask, dissolve the carbonyl compound (1 equivalent) in a suitable solvent such as tetrahydrofuran (B95107) (THF) or ethanol.

-

Addition of Reagents: Add this compound hydrochloride (1.1 equivalents) followed by a base such as anhydrous potassium carbonate (2.5 equivalents) or triethylamine (B128534) (1.2 equivalents).

-

Reaction: Stir the mixture at room temperature or under reflux. Monitor the reaction progress by thin-layer chromatography (TLC). Reactions are typically complete within 1-2 hours at reflux.

-

Work-up: Once the reaction is complete, pour the mixture into cold water and extract the product with an organic solvent such as chloroform (B151607) or ethyl acetate.

-

Purification: Wash the combined organic extracts with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude oxime ether can be purified by vacuum distillation or column chromatography.

Protocol 3: One-Step Synthesis of O-Benzyl Hydroxamates from Unactivated Esters

This procedure is adapted from the work of Zanda and coworkers.[11]

-

Reaction Setup: In a flame-dried, round-bottom flask under an argon atmosphere, dissolve the unactivated ester (1 equivalent) and this compound hydrochloride (1.2 equivalents) in anhydrous tetrahydrofuran (THF).

-

Deprotonation and Reaction: Cool the solution to -78 °C (dry ice/acetone bath). Slowly add a solution of lithium bis(trimethylsilyl)amide (LiHMDS) (2.5 equivalents) in THF to the reaction mixture. Stir at -78 °C for the time required to achieve full conversion (typically monitored by TLC).

-

Quenching and Work-up: Quench the reaction by adding saturated aqueous ammonium (B1175870) chloride solution. Allow the mixture to warm to room temperature and extract with an appropriate organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The resulting crude O-benzyl hydroxamate can be purified by flash column chromatography.

Visualizing Workflows and Signaling Pathways

Experimental Workflow: High-Throughput Synthesis and Screening

The following diagram illustrates a generalized workflow for the high-throughput synthesis of an oxime ether library from a collection of aldehydes and ketones for subsequent biological screening.

Caption: High-throughput synthesis and screening workflow.

Signaling Pathway: IDO1 Inhibition in Cancer Immunotherapy

O-alkylhydroxylamines, including this compound, have been identified as inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1), a key enzyme in the kynurenine (B1673888) pathway of tryptophan metabolism.[13] IDO1 is a promising therapeutic target in oncology due to its role in mediating immune suppression in the tumor microenvironment.[14][15] The following diagram illustrates this pathway and the impact of its inhibition.

Caption: IDO1 signaling pathway and its inhibition.

Conclusion

This compound is a cornerstone synthetic intermediate with broad applicability in modern organic synthesis and medicinal chemistry. Its utility in the reliable formation of oximes and hydroxamic acids, coupled with its role as a precursor in powerful cycloaddition reactions, solidifies its importance for researchers in drug discovery and development. The methodologies for its own synthesis are well-established and scalable, ensuring its continued accessibility. As the demand for novel, complex, and biologically active molecules grows, the strategic application of versatile building blocks like this compound will remain critical to the innovation pipeline. This guide provides a foundational, technical resource to aid in the effective utilization of this indispensable synthetic tool.

References

- 1. This compound | 622-33-3 | Benchchem [benchchem.com]

- 2. Synthesis and antimicrobial activities of oximes derived from this compound as FabH inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. New Synthetic Methods Using Oxime Ethers [acswebcontent.acs.org]

- 5. arabjchem.org [arabjchem.org]

- 6. mdpi.com [mdpi.com]

- 7. Convenient synthesis of this compound hydrochloride | Semantic Scholar [semanticscholar.org]

- 8. frontiersin.org [frontiersin.org]

- 9. jocpr.com [jocpr.com]

- 10. CN111978203A - Microwave synthesis method of benzaldehyde oxime compound - Google Patents [patents.google.com]

- 11. Frontiers | Targeting immunometabolism mediated by the IDO1 Pathway: A new mechanism of immune resistance in endometrial cancer [frontiersin.org]

- 12. Indoleamine 2,3‐dioxygenase 1 (IDO1): an up‐to‐date overview of an eclectic immunoregulatory enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 13. O-Alkylhydroxylamines as Rationally-designed Mechanism-based Inhibitors of Indoleamine 2,3-Dioxygenase-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The Kynurenine Pathway Can Inhibit Immune Cell Functions | Bio-Techne [bio-techne.com]

- 15. The Kynurenine Pathway—New Linkage between Innate and Adaptive Immunity in Autoimmune Endocrinopathies - PMC [pmc.ncbi.nlm.nih.gov]

O-Benzylhydroxylamine: A Versatile Scaffold in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

O-Benzylhydroxylamine (OBH), a seemingly simple molecule, has emerged as a cornerstone in the edifice of modern medicinal chemistry. Its unique structural features, particularly the presence of a reactive hydroxylamine (B1172632) group masked by a stable benzyl (B1604629) ether, render it an invaluable building block for the synthesis of a diverse array of bioactive compounds. This guide provides a comprehensive overview of the synthesis, reactivity, and multifaceted applications of this compound, with a particular focus on its role in the development of novel therapeutic agents. The strategic incorporation of the this compound moiety has led to the discovery of potent inhibitors of crucial biological targets, including enzymes implicated in cancer and infectious diseases. This document will delve into the specific applications of OBH in the design of Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors, Histone Deacetylase (HDAC) inhibitors, and antibacterial agents, supported by quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and experimental workflows.

Synthesis and Reactivity

This compound hydrochloride is a commercially available white to off-white crystalline powder, soluble in water and alcohol.[1] Its synthesis can be achieved through various methods, with a common industrial approach involving the reaction of benzylamine (B48309) with hydroxylamine hydrochloride.[2] A convenient large-scale synthesis involves the reaction of N-hydroxyphthalimide with benzyl chloride under phase-transfer conditions, followed by acidic hydrolysis, affording the product in over 65% yield.[3] Another method describes the O-benzylation of N-hydroxyurethane followed by basic N-deprotection.[4]

The reactivity of this compound is dominated by its nucleophilic aminooxy group (-ONH2). This functionality readily participates in condensation reactions with aldehydes and ketones to form stable O-benzyl oximes.[5] Furthermore, it reacts with activated carboxylic acids or their esters to yield O-benzyl hydroxamates, which serve as protected precursors to hydroxamic acids, a critical pharmacophore in many drug candidates.[5][6]

Applications in Medicinal Chemistry

The versatility of this compound has been harnessed in the development of a wide range of therapeutic agents. Its ability to serve as a precursor to key pharmacophores, such as oximes and hydroxamic acids, has positioned it as a valuable tool in drug discovery.

Indoleamine 2,3-dioxygenase 1 (IDO1) Inhibitors

Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that plays a critical role in immune evasion by tumors.[7] It catalyzes the first and rate-limiting step in the degradation of tryptophan along the kynurenine (B1673888) pathway, leading to a depletion of tryptophan and the accumulation of immunosuppressive metabolites.[8] this compound itself has been identified as a potent, sub-micromolar inhibitor of IDO1.[7][9] Structure-activity relationship (SAR) studies have revealed that derivatives of this compound can exhibit even greater potency.[9]

Table 1: In Vitro Inhibitory Activity of this compound Derivatives against IDO1

| Compound | Enzymatic IC50 (µM) | Cellular IC50 (µM) | Reference |

| This compound | <1 | Not Reported | [7][9] |

| Compound 61 | 0.3 | 0.14 | [3] |

| BMS-986205 | Not Reported | 1.1 (in HEK293 cells) | [3] |

| Secondary sulphonamide BS-1 | Not Reported | 48.42 (in HeLa cells) | [10] |

| 3-aryl indole (B1671886) derivative 9 | 7 | Not Reported | [] |

| Hydroxyamidine analog 24 | 0.021 | Low nanomolar | [12] |

Below is a diagram illustrating the IDO1 signaling pathway and its role in tumor immune escape.

Histone Deacetylase (HDAC) Inhibitors

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression.[9] Aberrant HDAC activity is associated with the development of cancer, making them attractive targets for therapeutic intervention.[13] Hydroxamic acids are a well-established class of HDAC inhibitors, and this compound serves as a key intermediate in their synthesis.[6] The O-benzyl group acts as a protecting group for the hydroxylamine functionality, which can be deprotected in the final step to yield the active hydroxamic acid.

Table 2: In Vitro Inhibitory Activity of Hydroxamic Acid-Based HDAC Inhibitors

| Compound | Target HDAC | IC50 (µM) | Reference |

| SAHA (Vorinostat) | Pan-HDAC | Sub-micromolar | [14] |

| Compound 12 | HDAC4 | Slight advantage over others | [15] |

| Compound 13-15, 17 | HDAC8 | Favored inhibition | [15] |

| Compound 50 | HDAC8 | 6.8 | [15] |

| Compound 30 | HDAC8 | 0.20 | [16] |

| Compound 20 | HDAC1 | Potent | [17] |

The following diagram depicts the general mechanism of action of HDAC inhibitors in cancer therapy.

Antibacterial Agents

The this compound scaffold has also been explored for the development of novel antibacterial agents. Oxime derivatives of this compound have shown inhibitory activity against β-ketoacyl-(acyl-carrier-protein) synthase III (FabH), an essential enzyme in bacterial fatty acid biosynthesis.[18]

Table 3: Minimum Inhibitory Concentrations (MIC) of this compound Derivatives against Various Bacterial Strains

| Compound | Bacterial Strain | MIC (µg/mL) | Reference |

| Compound 44 | E. coli, P. aeruginosa, B. subtilis, S. aureus, E. faecalis | 3.13 - 6.25 | [18] |

| Carbazole derivative 2 | S. aureus | 32 | [19] |

| Carbazole derivative 4 | S. aureus | 32 | [19] |

| Carbazole derivative 8 | S. aureus | 32 | [19] |

| Carbazole derivative 2 | S. aureus ATCC 6358 | 30 | [20] |

| Carbazole derivative 2 | S. epidermidis ATCC 12228 | 50 | [20] |

Experimental Protocols

General Procedure for the Synthesis of O-Benzyl Oximes

This protocol is adapted from general procedures for oxime ether synthesis.[21][22]

-

Dissolution: To a solution of the corresponding aldehyde or ketone (1.0 eq) in a suitable solvent (e.g., DMSO, acetonitrile), add this compound hydrochloride (1.1 eq).

-

Base Addition: Add a base such as potassium hydroxide (B78521) (2.0 eq) or cesium carbonate (1.5 eq) to the reaction mixture.

-

Reaction: Stir the mixture at room temperature for a specified time (typically 2-48 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate, dichloromethane).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel.

General Procedure for the Synthesis of O-Benzyl Hydroxamates from Esters

This one-step protocol is adapted from a high-yielding method for hydroxamate synthesis.[23][24]

-

Reagent Preparation: In a flame-dried flask under an inert atmosphere (e.g., argon), dissolve this compound hydrochloride (1.5 eq) in dry tetrahydrofuran (B95107) (THF).

-

Base Addition: Cool the solution to -78 °C and add a strong base such as lithium bis(trimethylsilyl)amide (LiHMDS) (3.0 eq) dropwise. Stir for 30 minutes at this temperature.

-

Ester Addition: Add a solution of the unactivated ester (1.0 eq) in dry THF dropwise to the reaction mixture.

-

Reaction: Stir the reaction at -78 °C for a short period (e.g., 15-30 minutes), monitoring by TLC.

-

Quenching and Work-up: Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride. Allow the mixture to warm to room temperature and extract with an organic solvent.

-

Purification: Wash the organic phase with water and brine, dry over anhydrous sodium sulfate, and concentrate. The residue can be purified by flash chromatography.

General Workflow for an Enzyme Inhibition Assay

This workflow outlines the key steps for determining the inhibitory activity of this compound derivatives against a target enzyme.[2][25]

Conclusion

This compound has firmly established itself as a privileged scaffold in medicinal chemistry. Its synthetic accessibility and versatile reactivity provide a gateway to a vast chemical space of potential drug candidates. The successful application of this compound in the development of potent IDO1 and HDAC inhibitors, as well as promising antibacterial agents, underscores its significance in addressing critical unmet medical needs. As our understanding of disease biology deepens, the strategic deployment of this remarkable building block will undoubtedly continue to fuel the discovery of next-generation therapeutics. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers dedicated to the art and science of drug design and development.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Recent advances in the discovery of indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Frontiers | Characterization of Histone Deacetylase Mechanisms in Cancer Development [frontiersin.org]

- 6. creative-diagnostics.com [creative-diagnostics.com]

- 7. O-Alkylhydroxylamines as Rationally-designed Mechanism-based Inhibitors of Indoleamine 2,3-Dioxygenase-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Indoleamine 2,3‐dioxygenase 1 (IDO1): an up‐to‐date overview of an eclectic immunoregulatory enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Mechanisms of HDACs in cancer development [frontiersin.org]

- 10. Discovery of secondary sulphonamides as IDO1 inhibitors with potent antitumour effects in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Discovery of Hydroxyamidine Based Inhibitors of IDO1 for Cancer Immunotherapy with Reduced Potential for Glucuronidation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. HDACs and HDAC Inhibitors in Cancer Development and Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Design, synthesis, and activity of HDAC inhibitors with a N-formyl hydroxylamine head group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Novel Azaborine-Based Inhibitors of Histone Deacetylases (HDACs) - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. Synthesis and antimicrobial activities of oximes derived from this compound as FabH inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Antimicrobial Activity and Toxicity of Newly Synthesized 4-[4-(benzylamino)butoxy]-9H-carbazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Evaluation of the Antimicrobial Potential and Toxicity of a Newly Synthesised 4-(4-(Benzylamino)butoxy)-9H-carbazole - PMC [pmc.ncbi.nlm.nih.gov]

- 21. journals.misuratau.edu.ly [journals.misuratau.edu.ly]

- 22. researchgate.net [researchgate.net]

- 23. One-step synthesis of O-benzyl hydroxamates from unactivated aliphatic and aromatic esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. One-Step Synthesis of O-Benzyl Hydroxamates from Unactivated Aliphatic and Aromatic Esters [organic-chemistry.org]

- 25. superchemistryclasses.com [superchemistryclasses.com]

O-Benzylhydroxylamine: A Linchpin in Modern Pharmaceutical Synthesis

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

O-Benzylhydroxylamine (OBHA) and its hydrochloride salt have emerged as indispensable building blocks in the landscape of pharmaceutical research and development. This technical guide provides a comprehensive overview of OBHA's role as a versatile precursor in the synthesis of a diverse array of therapeutic agents. We delve into its fundamental chemical properties, explore its application in the construction of key pharmacophores such as hydroxamic acids and isoxazolines, and present detailed experimental protocols for its use in the synthesis of molecules relevant to prominent drug classes, including histone deacetylase (HDAC) inhibitors and β-lactamase inhibitors. Quantitative data from the literature is systematically tabulated for comparative analysis. Furthermore, this guide employs Graphviz visualizations to elucidate critical reaction workflows and the signaling pathways of drug targets associated with OBHA-derived pharmaceuticals, offering a holistic resource for medicinal chemists and drug development scientists.

Introduction to this compound (OBHA)

This compound, with the chemical formula C₇H₉NO, is an organic compound featuring a hydroxylamine (B1172632) moiety O-alkylated with a benzyl (B1604629) group.[1] It is most commonly handled in its more stable hydrochloride salt form (C₇H₁₀ClNO), which is a white to off-white crystalline solid soluble in water and alcohols.[2][3] The benzyl group serves as a convenient protecting group for the hydroxylamine functionality, which can be readily removed by catalytic hydrogenation.[4] This feature, combined with the nucleophilic nature of the nitrogen atom, makes OBHA a highly versatile reagent in organic synthesis.[2]

The core utility of OBHA in pharmaceutical synthesis lies in its ability to introduce a protected hydroxylamine functionality, which is a precursor to several important functional groups and heterocyclic systems.[2] Its primary applications include the synthesis of:

-

O-benzyl oximes: Formed through reaction with aldehydes and ketones.[2]

-

O-benzyl hydroxamic acids: Resulting from acylation with carboxylic acids or their derivatives.[2]

-

N-benzyl nitrones: Generated from the condensation with aldehydes, which are key intermediates for 1,3-dipolar cycloaddition reactions.

These reactions pave the way for the synthesis of complex molecules with a wide range of biological activities.

Physicochemical Properties

A summary of the key physicochemical properties of this compound and its hydrochloride salt is presented in Table 1.

| Property | This compound | This compound Hydrochloride |

| CAS Number | 622-33-3[5] | 2687-43-6[2] |

| Molecular Formula | C₇H₉NO[5] | C₇H₁₀ClNO[2] |

| Molecular Weight | 123.15 g/mol [5] | 159.61 g/mol |

| Appearance | Colorless to pale yellow liquid[1] | White to off-white crystalline powder/flakes[2][3] |

| Boiling Point | 110-112 °C at 20 mmHg[5] | Decomposes |

| Melting Point | N/A | 234–238 °C (sublimes)[2] |

| Solubility | Soluble in polar organic solvents | Soluble in water and pyridine (B92270); slightly soluble in alcohol; insoluble in ether[2] |

| pKa | 4.70 ± 0.70 (Predicted)[6] | Not applicable |

Table 1: Physicochemical Properties of this compound and its Hydrochloride Salt.

Core Reactions in Pharmaceutical Synthesis

Synthesis of O-Benzyl Hydroxamic Acids: Precursors to HDAC Inhibitors

Hydroxamic acids (-CONHOH) are a critical class of compounds known for their potent inhibitory activity against enzymes like histone deacetylases (HDACs) and matrix metalloproteinases (MMPs).[4] this compound is a key reagent for the synthesis of O-benzyl hydroxamates, which are stable, protected precursors to hydroxamic acids. The general route involves the acylation of OBHA with a carboxylic acid or its activated derivative, followed by debenzylation.[4]

A prominent example is the synthesis of Vorinostat (B1683920) (Suberoylanilide Hydroxamic Acid), an FDA-approved HDAC inhibitor used in cancer therapy.[7]

This protocol is a general procedure for the coupling of a carboxylic acid with this compound using a carbodiimide (B86325) activating agent.

Materials:

-

Carboxylic acid (1.0 eq)

-

This compound hydrochloride (1.2 eq)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.5 eq)

-

1-Hydroxybenzotriazole (HOBt) (1.5 eq)

-

N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

-

Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica (B1680970) gel for column chromatography

Procedure:

-

To a stirred solution of the carboxylic acid (1.0 eq) in anhydrous DCM or DMF, add EDC (1.5 eq) and HOBt (1.5 eq).

-

Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.

-

In a separate flask, dissolve this compound hydrochloride (1.2 eq) in DCM/DMF and add DIPEA (3.0 eq). Stir for 10 minutes.

-

Add the solution of this compound free base to the activated carboxylic acid mixture.

-

Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to afford the desired O-benzyl hydroxamate.

Debenzylation to the final hydroxamic acid is typically achieved by catalytic hydrogenation using palladium on carbon (Pd/C) in a solvent like methanol (B129727) or ethanol (B145695).

| Substrate (Carboxylic Acid) | Coupling Reagent | Solvent | Yield of O-Benzyl Hydroxamate | Reference |

| N-α-Protected amino acids | Ethyl chloroformate | - | 81-95% | [8] |

| Suberanilic acid | Methyl chloroformate/Triethylamine | THF | 35-41% (for Vorinostat) | [9] |

| Various aryl carboxylic acids | Methanesulfonic anhydride/DIPEA | - | High yields | [8] |

Table 2: Representative Yields for O-Benzyl Hydroxamate Synthesis.

1,3-Dipolar Cycloaddition via N-Benzyl Nitrones

This compound reacts with aldehydes to form N-benzyl nitrones. These nitrones are versatile 1,3-dipoles that readily undergo cycloaddition reactions with alkenes to form isoxazolidine (B1194047) rings.[10] The isoxazolidine scaffold is a privileged structure in medicinal chemistry, found in a variety of biologically active compounds.[11]

Figure 1: Synthesis of Isoxazolidines via N-Benzyl Nitrones.

This protocol describes a general procedure for the synthesis of an isoxazolidine from an N-benzyl nitrone and an alkene.

Materials:

-

N-Benzyl nitrone (1.0 eq)

-

Alkene (dipolarophile) (1.2-2.0 eq)

-

Anhydrous toluene (B28343) or other suitable solvent

-

Silica gel for column chromatography

Procedure:

-

Dissolve the N-benzyl nitrone (1.0 eq) and the alkene (1.2-2.0 eq) in anhydrous toluene.

-

Heat the reaction mixture to reflux (or stir at room temperature, depending on the reactivity of the substrates) and monitor the reaction by TLC. Reaction times can vary from a few hours to several days.

-

Upon completion, allow the mixture to cool to room temperature and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield the isoxazolidine. The reaction can yield a mixture of regio- and stereoisomers.

| Nitrone | Dipolarophile | Conditions | Yield | Reference |

| N-benzyl-C-phenylnitrone | Levoglucosenone | Toluene, reflux, 48h | 87% | [12] |

| N-benzyl-C-phenylnitrone | Levoglucosenone | Neat, 80°C, 2.5h | 75% | [12] |

| N-benzyl-C-(2-furyl)nitrones | Electron-rich alkenes | - | Predominantly trans isomers | [10] |

Table 3: Examples of 1,3-Dipolar Cycloaddition Reactions.

Formation of O-Benzyl Oximes

The reaction of this compound with aldehydes or ketones provides O-benzyl oximes. This reaction is often used for the characterization and purification of carbonyl compounds, but the resulting oximes are also valuable synthetic intermediates. For instance, they can be reduced to primary amines or participate in other transformations.

Materials:

-

Aldehyde or Ketone (1.0 mmol)

-

This compound hydrochloride (1.2 mmol)

-

Pyridine (2.0 mmol)

-

Ethanol (10 mL)

-

Ethyl acetate (B1210297)

-

1 M Hydrochloric acid

-

Anhydrous sodium sulfate

Procedure:

-

In a round-bottom flask, dissolve the aldehyde or ketone (1.0 mmol) and this compound hydrochloride (1.2 mmol) in ethanol (10 mL).

-

Add pyridine (2.0 mmol) to the mixture.

-

Attach a reflux condenser and heat the mixture to reflux for 1-4 hours, monitoring the reaction by TLC.

-

After completion, cool the mixture to room temperature and remove the ethanol under reduced pressure.

-

Add deionized water (20 mL) to the residue and extract the product with ethyl acetate (3 x 20 mL).

-

Combine the organic layers and wash with 1 M hydrochloric acid (2 x 15 mL) to remove pyridine, followed by a wash with deionized water (20 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude oxime, which can be further purified by recrystallization or column chromatography.[9]

| Carbonyl Compound | Base/Catalyst | Solvent | Time | Yield | Reference |

| Various aldehydes/ketones | Pyridine | Ethanol | 1-4 h | High | [9] |

| Various aldehydes/ketones | Bi₂O₃ | Solvent-free | 1.5-20 min | 60-98% | [10] |

Table 4: Conditions for O-Benzyl Oxime Synthesis.

Applications in the Synthesis of Specific Drug Classes

Histone Deacetylase (HDAC) Inhibitors

As previously mentioned, OBHA is a crucial precursor for hydroxamic acid-based HDAC inhibitors. These drugs function by chelating the zinc ion in the active site of HDAC enzymes, leading to hyperacetylation of histones and non-histone proteins. This alters gene expression, ultimately inducing cell cycle arrest, differentiation, and apoptosis in cancer cells.

References

- 1. CAS 622-33-3: this compound | CymitQuimica [cymitquimica.com]

- 2. researchgate.net [researchgate.net]

- 3. msds.nipissingu.ca [msds.nipissingu.ca]

- 4. echemi.com [echemi.com]

- 5. chemsynthesis.com [chemsynthesis.com]

- 6. This compound | 622-33-3 [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. WO2009098515A1 - Novel process for the preparation of vorinostat - Google Patents [patents.google.com]

- 10. mdpi.com [mdpi.com]

- 11. Controlling Selectivity for Cycloadditions of Nitrones and Alkenes Tethered by Benzimidazoles: Combining Experiment and Theory - PMC [pmc.ncbi.nlm.nih.gov]

- 12. This compound | 622-33-3 | Benchchem [benchchem.com]

fundamental reactions of O-Benzylhydroxylamine with carbonyls

An In-depth Technical Guide on the Fundamental Reactions of O-Benzylhydroxylamine with Carbonyls

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core reactions between this compound and carbonyl compounds. The content covers the fundamental reaction mechanisms, detailed experimental protocols, quantitative data on reaction yields, and the applications of this chemistry in drug discovery and development.

Introduction

The reaction of this compound with aldehydes and ketones to form O-benzyl oximes is a cornerstone of modern organic synthesis. This condensation reaction is valued for its reliability and the stability of the resulting oxime linkage. The nucleophilic character of the terminal nitrogen atom in this compound is the driving force behind its reactivity with the electrophilic carbon of a carbonyl group.[1] This reaction is a type of ligation chemistry, which refers to the joining of two molecules through a covalent bond.

The formed O-benzyl oximes are versatile intermediates that can be further transformed into other functional groups, such as primary amines via reduction or amides through rearrangement reactions.[1] This versatility makes this compound a valuable reagent in the synthesis of complex molecules, including active pharmaceutical ingredients. For instance, it is a key building block in the synthesis of inhibitors of β-ketoacyl-(acyl-carrier-protein) synthase III (FabH), which are being explored as novel antimicrobial agents.[2] Additionally, it plays a role in the synthesis of an intermediate for Ticagrelor, an antiplatelet medication.[3] this compound itself has also been identified as a potent inhibitor of Indoleamine 2,3-dioxygenase-1 (IDO1), a target in cancer immunotherapy.[4]

Reaction Mechanism and Kinetics

The formation of an O-benzyl oxime from this compound and a carbonyl compound proceeds through a two-step mechanism: nucleophilic addition followed by dehydration.

-

Nucleophilic Addition: The lone pair of electrons on the nitrogen atom of this compound attacks the electrophilic carbonyl carbon. This results in the formation of a tetrahedral intermediate, known as a carbinolamine or hemiaminal.[5]

-

Dehydration: The carbinolamine intermediate then undergoes an acid-catalyzed dehydration to eliminate a molecule of water, forming the stable C=N double bond of the oxime.[6]

The overall reaction is reversible, and the position of the equilibrium can be influenced by factors such as pH and the removal of water.

Reaction Kinetics

The rate of oxime formation is significantly influenced by the pH of the reaction medium. The reaction is generally fastest in weakly acidic conditions (pH 4-5). This is because the reaction requires a protonated carbonyl group to enhance its electrophilicity, but the nucleophile (this compound) should be in its free, unprotonated form to be reactive. At very low pH, the hydroxylamine (B1172632) is protonated and non-nucleophilic, while at neutral or high pH, the carbonyl group is not sufficiently activated.

The reaction is generally considered to be second-order overall, being first-order with respect to both the carbonyl compound and this compound. Aldehydes are generally more reactive than ketones due to reduced steric hindrance and greater electrophilicity of the carbonyl carbon.[1]

Data Presentation: Reaction Yields

The following tables summarize the yields of O-benzyl oximes obtained from the reaction of this compound (or its precursor) with various aldehydes and ketones under different experimental conditions.

Table 1: Reaction of Oximes with Benzyl (B1604629) Chloride to form O-Benzyl Oxime Ethers [7]

| Carbonyl Precursor | Product (O-Benzyl Oxime Ether) | Yield (%) |

| Acetaldehyde (B116499) | Acetaldehyde O-benzyl oxime | 37 |

| Acetone | Acetone O-benzyl oxime | 95 |

| Benzaldehyde | Benzaldehyde O-benzyl oxime | 83 |

| Acetophenone | Acetophenone O-benzyl oxime | 88 |

| Benzophenone | Benzophenone O-benzyl oxime | 73 |

Table 2: Synthesis of Oximes from Carbonyl Compounds and Hydroxylamine Hydrochloride (precursor to this compound reactions)[8]

| Carbonyl Compound | Reaction Time (min) | Yield (%) |

| Benzaldehyde | 60 | 95 |

| 4-Chlorobenzaldehyde | 55 | 92 |

| 4-Nitrobenzaldehyde | 55 | 94 |

| 4-Methoxybenzaldehyde | 65 | 90 |

| Acetophenone | 90 | 95 |

| Cyclohexanone | 90 | 92 |

Experimental Protocols

Below are detailed methodologies for key experiments involving the reaction of this compound with carbonyl compounds.

General Procedure for the Synthesis of O-Benzyl Oxime Ethers from Oximes[7]

This protocol describes the benzylation of a pre-formed oxime.

Materials:

-

Oxime (e.g., acetaldehyde oxime, 5.0 mmol)

-

Dimethyl sulfoxide (B87167) (DMSO, 5 cm³)

-

Benzyl chloride (10.0 mmol)

-

Potassium iodide (KI)

-

Potassium hydroxide (B78521) (KOH, 10.0 mmol)

-

Water

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

-

Dissolve the oxime (5.0 mmol) in DMSO (5 cm³) in a 50 cm³ round-bottomed flask.

-

Add benzyl chloride (10.0 mmol), KI, and KOH (10.0 mmol) to the solution.

-